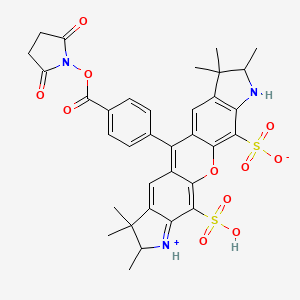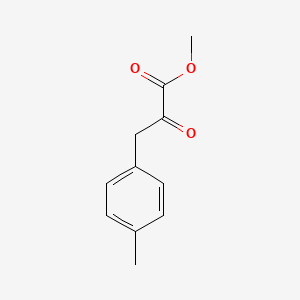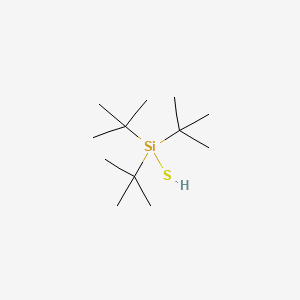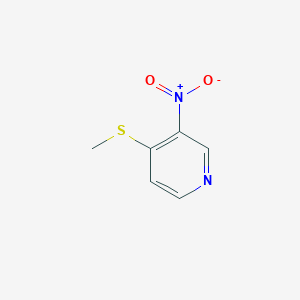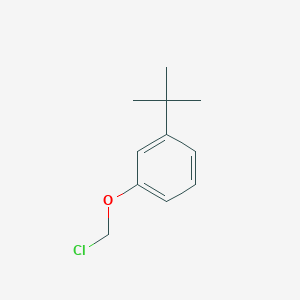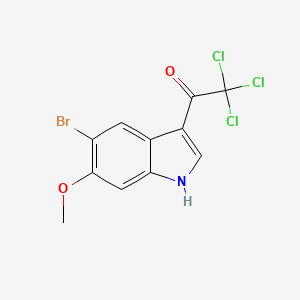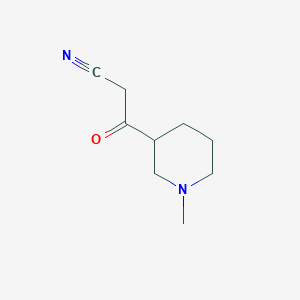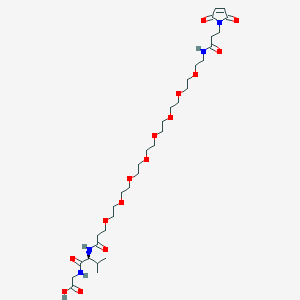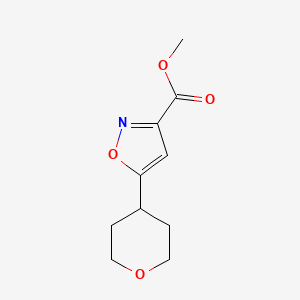
Methyl 5-(4-Tetrahydropyranyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32708620 is a chemical compound with unique properties that have garnered interest in various scientific fields. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32708620 typically involves a series of well-defined chemical reactions. The process begins with the selection of appropriate starting materials, which are then subjected to various reaction conditions to yield the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation-Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation states of the reactants.
Industrial Production Methods
Industrial production of MFCD32708620 is carried out on a large scale using advanced chemical engineering techniques. The process involves:
Batch Processing: This method involves the production of the compound in discrete batches, allowing for precise control over reaction conditions.
Continuous Processing: This method involves the continuous flow of reactants through a reactor, leading to the continuous production of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD32708620 undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: The compound reacts with reducing agents to form reduced products.
Substitution: The compound undergoes substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
MFCD32708620 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in biological assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32708620 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: It binds to specific enzymes, altering their activity and leading to changes in metabolic pathways.
Modulating Receptor Activity: It interacts with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 5-(oxan-4-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-10(12)8-6-9(15-11-8)7-2-4-14-5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
GWJDZPZTCDCODH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


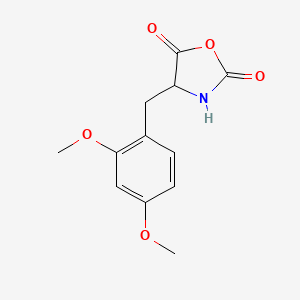
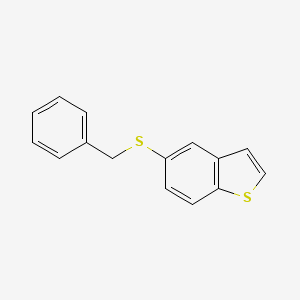
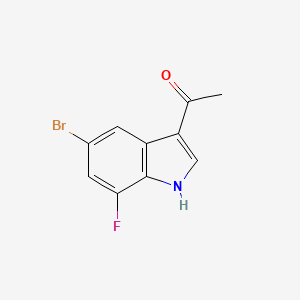
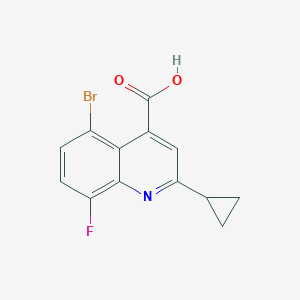
![3-(4-Methoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705340.png)
